1-Bromo-4-methyloct-3-ene is an organic compound characterized by its bromine substituent and a double bond within its carbon chain. With the molecular formula and a molecular weight of approximately 247.22 g/mol, this compound is classified under the category of alkenes due to the presence of a carbon-carbon double bond. Its structure features a long carbon chain with a methyl group and a bromine atom, making it relevant in various chemical applications.
The synthesis of 1-Bromo-4-methyloct-3-ene can be approached through several methods:
1-Bromo-4-methyloct-3-ene has a complex structure that can be represented as follows:
InChI=1S/C12H23Br/c1-3-4-5-6-7-9-12(2)10-8-11-13/h10H,3-9,11H2,1-2H3/b12-10+
Property | Value |
---|---|
Molecular Formula | C12H23Br |
Molecular Weight | 247.22 g/mol |
Exact Mass | 246.098314 g/mol |
InChI Key | FKAGTJAXVKFHJP-ZRDIBKRKSA-N |
1-Bromo-4-methyloct-3-ene can participate in various chemical reactions:
The reactivity of 1-Bromo-4-methyloct-3-ene is influenced by the stability of the intermediates formed during these reactions, which can be studied using kinetic and thermodynamic analyses.
The mechanism of action for reactions involving 1-Bromo-4-methyloct-3-ene typically follows these steps:
1-Bromo-4-methyloct-3-ene is expected to be a colorless liquid with a characteristic odor typical of alkenes. Its boiling point and melting point would need to be determined experimentally due to variations in structural isomers.
The chemical properties include:
1-Bromo-4-methyloct-3-ene has several scientific uses:
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7
CAS No.: 55337-75-2